molecular formula C9H14Cl2N2 B6171822 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride CAS No. 2703774-59-6

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride

Cat. No. B6171822
CAS RN: 2703774-59-6
M. Wt: 221.1
InChI Key:
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Description

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride, or 2,3-DHID, is an organic compound with a wide range of applications in scientific research. This compound is used in a variety of experiments, such as those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

2,3-DHID has been used in a variety of scientific research applications, including the study of enzyme kinetics, the study of drug metabolism, and the study of protein-protein interactions. It has also been used in the study of cell signaling pathways and the study of receptor-ligand interactions. In addition, 2,3-DHID has been used in the study of gene expression and the study of cell cycle regulation.

Mechanism of Action

2,3-DHID acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 2,3-DHID increases the amount of acetylcholine available in the synapse, which can lead to increased neuronal activity and increased cholinergic signaling.
Biochemical and Physiological Effects
2,3-DHID has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-DHID can increase the activity of the enzyme acetylcholinesterase, as well as increase the amount of acetylcholine available in the synapse. In addition, 2,3-DHID has been shown to affect the activity of several other enzymes, including adenylate cyclase, cAMP-dependent protein kinase, and phospholipase C. Furthermore, 2,3-DHID has been shown to have a variety of effects on cell signaling pathways, including the activation of the MAPK and PI3K pathways.

Advantages and Limitations for Lab Experiments

2,3-DHID has several advantages that make it a useful tool for laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is highly soluble in water, making it easy to work with in aqueous solutions. Finally, it has a relatively long shelf-life, making it a reliable reagent for long-term experiments.
However, 2,3-DHID also has several limitations that should be taken into account when conducting experiments with this compound. First, it is not very stable and can degrade over time. Second, it can be toxic in high concentrations, and thus must be handled with care. Finally, it is not very soluble in organic solvents, making it difficult to work with in certain types of experiments.

Future Directions

The potential applications of 2,3-DHID are vast and the future of research related to this compound is promising. One potential future direction of research is the development of more efficient synthesis methods for 2,3-DHID. Additionally, further research into the biochemical and physiological effects of 2,3-DHID could lead to the development of novel therapeutic agents. Another potential future direction of research is the development of new analytical techniques for the detection and quantification of 2,3-DHID in biological samples. Finally, further research into the mechanism of action of 2,3-DHID could lead to the development of more effective inhibitors of acetylcholinesterase.

Synthesis Methods

2,3-DHID can be synthesized from indene-1,4-diamine and hydrochloric acid in a three-step process. First, indene-1,4-diamine is reacted with hydrochloric acid in a 1:1 molar ratio, resulting in the formation of 2,3-dihydro-1H-indene-1,4-diamine hydrochloride. Second, the resulting product is heated to a temperature of 60-70°C for a period of one hour, resulting in the formation of 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride. Finally, the product is cooled to room temperature and then filtered to obtain a pure sample of 2,3-DHID.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride involves the reduction of 1,2,3,4-tetrahydro-1-naphthylamine followed by the cyclization of the resulting intermediate.", "Starting Materials": [ "1,2,3,4-tetrahydro-1-naphthylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "1. Dissolve 1,2,3,4-tetrahydro-1-naphthylamine in ethanol.", "2. Slowly add sodium borohydride to the solution while stirring.", "3. Allow the reaction to proceed for several hours at room temperature.", "4. Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.", "5. Heat the reaction mixture to reflux for several hours to promote cyclization.", "6. Cool the reaction mixture and filter the resulting solid.", "7. Wash the solid with ethanol and dry under vacuum.", "8. Dissolve the solid in hydrochloric acid and recrystallize to obtain the dihydrochloride salt of 2,3-dihydro-1H-indene-1,4-diamine." ] }

CAS RN

2703774-59-6

Product Name

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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